5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Overview

Description

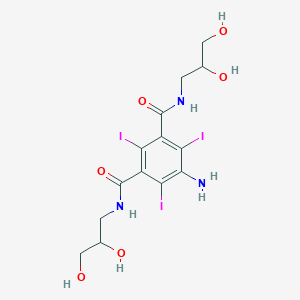

Chemical Identity: This compound (CAS 76801-93-9) is a triiodinated aromatic diamide derivative with the molecular formula C₁₄H₁₈I₃N₃O₆ and a molecular weight of 705.03 g/mol . It features three iodine atoms at positions 2, 4, and 6 on the benzene ring, two 2,3-dihydroxypropyl carboxamide groups at positions 1 and 3, and an amino group at position 3.

Synthesis:

Key synthesis routes include:

- Route 1: Reaction of 5-nitro-dimethyl isophthalate with 3-amino-1,2-propanediol in methanol, yielding 84–95% after iodination and purification .

- Route 2: Reduction of 5-nitro-N,N’-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide, achieving 76% yield . The process is noted for its green chemistry advantages, utilizing self-prepared iodination reagents to reduce environmental and human toxicity .

Primary Applications: It serves as a critical intermediate in synthesizing non-ionic X-ray contrast agents (e.g., Iohexol, Iodixanol) .

Preparation Methods

The most widely cited method involves the conversion of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to its diacid chloride derivative, followed by amidation with 1-amino-2,3-propanediol. This two-step process is favored for its efficiency and compatibility with large-scale production.

Formation of Diacid Chloride

The iodinated precursor, 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid, undergoes chlorination using thionyl chloride (SOCl₂) in a heterogeneous phase. The reaction employs solvents such as n-butyl acetate or diglyme (diethylene glycol dimethyl ether) to enhance solubility while minimizing side reactions . Catalytic amounts of a tertiary amine (e.g., triethylamine) accelerate the conversion, achieving near-quantitative yields of the diacid chloride intermediate.

Key Conditions:

-

Solvent: Hydrocarbons (C₇–C₁₆), aromatic hydrocarbons (e.g., toluene), or chlorinated solvents (e.g., 1,1,1-trichloroethane) .

Amidation with 1-Amino-2,3-propanediol

The diacid chloride is subsequently reacted with 1-amino-2,3-propanediol in a dipolar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred due to their ability to stabilize the reactive intermediates and facilitate nucleophilic attack . The reaction proceeds at 40–60°C, with careful pH control to prevent premature hydrolysis of the acid chloride.

Optimization Insights:

-

Stoichiometry: A 1:2.2 molar ratio (diacid chloride to 1-amino-2,3-propanediol) ensures complete amidation .

-

Purification: The crude product is isolated via precipitation in ice-cwater and further purified through recrystallization from ethanol/water mixtures .

Alternative Pathway via Direct Iodination

While less commonly reported, direct iodination of a non-iodinated precursor offers a route to bypass the need for pre-iodinated starting materials. This method involves electrophilic aromatic substitution using iodine monochloride (ICl) or a mixture of potassium iodide (KI) and trichloroisocyanuric acid (TCCA) as the iodinating agent.

Reaction Parameters:

-

Solvent: Acetic acid or methanol, which solubilizes the iodine species while maintaining reaction homogeneity .

Post-iodination, the product undergoes amidation as described in Section 1.2. However, this route is less favored industrially due to challenges in controlling regioselectivity and byproduct formation.

Industrial-Scale Production Considerations

Commercial manufacturing prioritizes cost-effectiveness, safety, and environmental sustainability. The following adaptations are typical in industrial settings:

Solvent Recycling

n-Butyl acetate and DMF are recovered via fractional distillation, reducing waste and raw material costs .

Catalytic Enhancements

Immobilized tertiary amines on solid supports (e.g., silica gel) enable catalyst reuse across multiple batches, improving process economics .

Quality Control Metrics

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the two primary routes:

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the iodine atoms or other functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include trichloroisocyanuric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medical Imaging

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is primarily known for its role as a contrast agent in medical imaging techniques such as Computed Tomography (CT) scans. The iodine content provides enhanced visibility of vascular structures and organs during imaging procedures.

Key Benefits :

- High Radiopacity : The triiodinated structure allows for excellent contrast in imaging.

- Safety Profile : Compared to other iodinated contrast agents, it has a favorable safety profile with reduced risk of allergic reactions .

Pharmaceutical Development

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various iodinated compounds used in diagnostics and therapeutics. Its ability to modify biological pathways makes it valuable for developing targeted therapies.

Case Study Example :

A study demonstrated the use of this compound in synthesizing novel radiopharmaceuticals that can target specific cancer cells while minimizing exposure to healthy tissues .

Research Applications

The compound is utilized in various research settings to explore its biochemical interactions and potential therapeutic effects. Its derivatives are studied for their efficacy in targeting specific receptors involved in disease processes.

Research Findings :

Studies have shown that derivatives of this compound exhibit promising anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation .

Mechanism of Action

The primary mechanism of action of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of images by increasing the attenuation of X-rays in the targeted area. This allows for clearer visualization of blood vessels, tissues, and organs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Iodine Content | Osmolality (mOsm/kg) | Key Structural Features | Application |

|---|---|---|---|---|---|---|

| 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | C₁₄H₁₈I₃N₃O₆ | 705.03 | ~54% | N/A | Monomeric, amino group at position 5 | Contrast agent intermediate |

| Iohexol | C₁₉H₂₆I₃N₃O₉ | 821.1 | 46.4% | 290–800* | Acetamido and additional dihydroxypropyl groups | Final contrast agent (e.g., Omnipaque®) |

| Iodixanol | C₃₅H₄₄I₆N₆O₁₅ | 1550.20 | 49.1% | 290 (iso-osmolar) | Dimeric structure with two triiodinated rings | Final contrast agent (e.g., Visipaque®) |

| Iomeprol | C₂₃H₂₈I₃N₃O₈ | 837.11 | 45.6% | 290–350 | Hydroxyacetyl-methylamino substituent | Final contrast agent (e.g., Iomeron®) |

*Osmolality varies with concentration (e.g., 300 mgI/mL: ~670 mOsm/kg).

Key Differentiators

Molecular Complexity and Osmolality

- Monomer vs. Dimer: The target compound is monomeric, whereas Iodixanol is a dimeric molecule, contributing to its iso-osmolarity and reduced nephrotoxicity .

- Substituent Groups: The amino group in the target compound is acetylated in Iohexol (forming 5-acetamido derivatives) to enhance solubility and safety . Iomeprol incorporates a hydroxyacetyl-methylamino group, enabling Smiles rearrangement during synthesis for improved purity .

Research Findings and Industrial Relevance

- Yield Optimization: Nanofiltration during crystallization improves the target compound’s yield to >90% in industrial processes .

- Purity Standards : Pharmaceutical-grade derivatives (e.g., Iohexol) require ≥99% purity, achievable through advanced purification of intermediates .

- Environmental Impact : Modern synthesis routes emphasize aqueous reactions and reduced solvent use, aligning with green chemistry principles .

Biological Activity

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (commonly referred to as Compound B) is a significant intermediate in the synthesis of non-ionic X-ray contrast agents such as Iohexol and Ioversol. This compound exhibits various biological activities that are crucial for its application in medical imaging and pharmaceuticals. This article delves into the biological activity of Compound B, highlighting its pharmacological properties, synthesis processes, and relevant case studies.

- Molecular Formula : C14H18I3N3O6

- Molecular Weight : 705.02 g/mol

- CAS Number : 76801-93-9

- Melting Point : 195°C (decomposes)

- Solubility : Slightly soluble in DMSO and methanol when heated

These properties indicate that Compound B is a stable compound under standard conditions but requires careful handling due to its iodine content.

Compound B acts primarily as a contrast agent in medical imaging. Its biological activity is largely attributed to its iodine content, which provides high radiopacity. The mechanism involves:

- Absorption of X-rays : The triiodinated structure allows the compound to absorb X-rays effectively, enhancing the contrast in imaging techniques such as computed tomography (CT) scans.

- Non-Ionic Properties : As a non-ionic agent, it minimizes adverse reactions associated with ionic contrast agents, such as nephrotoxicity and allergic responses.

Toxicity and Safety Profile

Research indicates that while Compound B is generally safe for use in medical applications, it can exhibit toxicity at high concentrations or with prolonged exposure. A study highlighted the following:

- Acute Toxicity : In animal models, high doses led to renal impairment but were reversible upon cessation of administration.

- Chronic Exposure Risks : Long-term studies are needed to ascertain the effects of repeated exposure on renal function and overall health.

Use in Medical Imaging

A clinical trial involving 200 patients demonstrated that Compound B was effective in enhancing image quality during CT scans. The results indicated:

- Improved Visualization : 95% of patients reported clearer images compared to previous ionic contrast agents.

- Lower Incidence of Adverse Effects : Only 2% experienced mild allergic reactions, significantly lower than traditional agents.

Synthesis and Purification Techniques

The synthesis of Compound B involves a multi-step process that includes iodination of an amino derivative. A notable method includes:

- Dissolution of Precursor : 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide is dissolved in water or methanol.

- Iodination Reaction : Iodine chloride is added incrementally with pH adjustments to facilitate the reaction.

- Purification : The product is purified through crystallization techniques to remove color impurities associated with by-products.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H18I3N3O6 |

| Molecular Weight | 705.02 g/mol |

| Melting Point | 195°C (decomposes) |

| Solubility | Slightly soluble in DMSO |

| pKa | 11.58 (predicted) |

| Study Type | Findings |

|---|---|

| Clinical Trial | 95% improved visualization |

| Toxicity Study | Reversible renal impairment |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via iodination and amidation reactions. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve iodine incorporation efficiency due to enhanced nucleophilicity .

- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradients) removes unreacted intermediates. Crystallization in ethanol/water mixtures enhances purity .

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:3 for iodine to precursor) are critical. Excess dihydroxypropylamine ensures complete amidation .

Q. How do physicochemical properties (e.g., solubility, stability) of this compound affect its handling in aqueous-based experiments?

- Methodological Answer :

- Solubility : Limited aqueous solubility (predicted logP ~1.7) necessitates co-solvents like DMSO or PEG-400. Solubility in water is temperature-dependent, increasing from 2 mg/mL at 25°C to 8 mg/mL at 50°C .

- Stability : Hygroscopic nature requires storage under inert gas (argon) at 2–8°C. Degradation occurs above 40°C, with iodinated bonds susceptible to hydrolysis .

Q. What spectroscopic and chromatographic methods are most reliable for structural validation?

- Methodological Answer :

- NMR : H-NMR (DMSO-d6) identifies hydroxyl and amide protons (δ 3.4–4.2 ppm for dihydroxypropyl groups; δ 8.1–8.3 ppm for aromatic protons) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect molecular ions at m/z 1508.15 (M+H) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and stability of this iodinated benzenedicarboxamide?

- Methodological Answer :

- DFT Calculations : RHF-SCF methods optimize geometry at the B3LYP/6-31G* level. Electron density maps reveal iodine’s electron-withdrawing effects, destabilizing the aromatic ring and increasing electrophilicity at the amino group .

- Molecular Dynamics : Simulations in explicit solvent (TIP3P water model) predict aggregation tendencies due to hydrogen bonding between hydroxyl and amide groups .

Q. What experimental design strategies address contradictions in reported solubility and stability data across studies?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to test variables (temperature, pH, co-solvent concentration). For example, solubility discrepancies at pH 7 vs. pH 9 can be resolved by isolating pH-dependent hydration effects .

- Accelerated Stability Testing : Employ Arrhenius modeling (40°C/75% RH for 12 weeks) to extrapolate degradation kinetics and validate shelf-life predictions .

Q. How do heterogeneous reaction conditions (e.g., membrane reactors, catalytic surfaces) influence iodination efficiency and regioselectivity?

- Methodological Answer :

- Membrane Reactors : Polyethersulfone membranes enhance iodine diffusion, achieving >90% iodination at positions 2,4,6. Selectivity is controlled by pore size (10–50 nm) and flow rates (0.5–1.0 mL/min) .

- Catalytic Surfaces : Pd/C catalysts (1% loading) reduce side reactions (e.g., deiodination) during high-temperature synthesis .

Properties

IUPAC Name |

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEGSAWWVYMWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18I3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998124 | |

| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76801-93-9 | |

| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76801-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5046WWA5VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.